molecular formula C14H11BrN2 B7905133 5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole

5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole

Cat. No. B7905133
M. Wt: 287.15 g/mol
InChI Key: AGXBDFLBYGQPOB-UHFFFAOYSA-N
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Patent
US08097349B2

Procedure details

Suspending 7.8 g (26 mmol) of 4′-bromo-N-methyl-2′-amino-benzanilide obtained in the above step (3) into 50 milliliter of xylene, and adding 1.5 g (7.7 mmol) of p-toluenesulfonic acid 1 hydrate, the resultant solution was refluxed with heating for 7 hours. After completing the reaction, the resultant solution was filtered. Dissolving the resultant solids into methylene chloride, the resultant solution was washed with 10% K2CO3 aqueous solution and with a saturated solution of sodium chloride, and then, after drying with the use of magnesium sulfate, the solvent was removed by distillation. Washing the filtrate with 10% K2CO3 aqueous solution and with saturated solution of sodium chloride, and then, after drying with the use of magnesium sulfate, the solvent was removed by distillation. Combining the above two kinds of residues after removing by distillation, the resultant product was refined with silicagel column chromatography, 6.50 g of 5-bromo-1-methyl-2-phenyl-1H-benzimidazole was obtained as white solids (yield: 89%).
Name
4′-bromo-N-methyl-2′-amino-benzanilide
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:17]=[CH:16][C:5]([N:6]([CH3:15])[C:7](=O)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:4]([NH2:18])[CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C(C)=CC=CC=1>[Br:1][C:2]1[CH:17]=[CH:16][C:5]2[N:6]([CH3:15])[C:7]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)=[N:18][C:4]=2[CH:3]=1

Inputs

Step One
Name
4′-bromo-N-methyl-2′-amino-benzanilide
Quantity
7.8 g
Type
reactant
Smiles
BrC1=CC(=C(N(C(C2=CC=CC=C2)=O)C)C=C1)N
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
the resultant solution was filtered
DISSOLUTION
Type
DISSOLUTION
Details
Dissolving the resultant solids into methylene chloride
WASH
Type
WASH
Details
the resultant solution was washed with 10% K2CO3 aqueous solution and with a saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying with the use of magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
WASH
Type
WASH
Details
Washing the filtrate with 10% K2CO3 aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated solution of sodium chloride, and then, after drying with the use of magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
after removing by distillation

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(N(C(=N2)C2=CC=CC=C2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 87.1%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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